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Compound of Interest

Compound Name: Cefteram

Cat. No.: B193863 Get Quote

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Cefteram using

a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV

detection. This method is applicable for the determination of Cefteram in bulk drug substances

and pharmaceutical dosage forms.

Introduction
Cefteram is a third-generation cephalosporin antibiotic used in the treatment of various

bacterial infections. Accurate and reliable analytical methods are crucial for ensuring the

quality, potency, and purity of Cefteram in pharmaceutical products. High-performance liquid

chromatography (HPLC) is a powerful analytical technique widely employed for the separation,

identification, and quantification of drug substances.[1] This application note details a robust

RP-HPLC method for the analysis of Cefteram, developed based on established

methodologies for similar cephalosporin compounds.[2][3][4]

Principle of the Method
The method utilizes a reversed-phase chromatographic separation on a C18 column. The

mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, facilitates

the separation of Cefteram from potential impurities and degradation products. The analyte is

detected by its UV absorbance at a specific wavelength, and the peak area is proportional to

the concentration of Cefteram in the sample.
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Experimental
Instrumentation and Chromatographic Conditions
A summary of the recommended HPLC instrumentation and chromatographic conditions is

presented in Table 1. These conditions are based on typical parameters used for the analysis

of related cephalosporins and may be optimized for specific laboratory setups.[2][4][5][6]

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter Recommended Condition

HPLC System
Quaternary or Binary Gradient HPLC System

with UV Detector

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase
Acetonitrile and 0.04 M Potassium Dihydrogen

Orthophosphate (pH 6.0) (e.g., 7:93 v/v)[6]

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature 30 °C

Detection Wavelength 254 nm or 270 nm[2]

Data Acquisition Chromatography Data Station

Reagents and Standards
Cefteram reference standard

Acetonitrile (HPLC grade)

Potassium dihydrogen orthophosphate (Analytical grade)

Orthophosphoric acid or Potassium hydroxide (for pH adjustment)

Water (HPLC grade)
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Preparation of Solutions
3.3.1. Buffer Preparation (0.04 M Potassium Dihydrogen Orthophosphate, pH 6.0)

Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade

water to obtain a 0.04 M solution.

Adjust the pH to 6.0 using orthophosphoric acid or potassium hydroxide.

Filter the buffer solution through a 0.45 µm membrane filter and degas before use.

3.3.2. Mobile Phase Preparation

Prepare the mobile phase by mixing acetonitrile and the 0.04 M phosphate buffer in the desired

ratio (e.g., 7:93 v/v).[6] Degas the mobile phase before use.

3.3.3. Standard Solution Preparation

Accurately weigh about 10 mg of Cefteram reference standard and transfer it to a 100 mL

volumetric flask.

Dissolve the standard in a small amount of mobile phase and then dilute to volume with the

mobile phase to obtain a stock solution of 100 µg/mL.

Prepare a series of working standard solutions by diluting the stock solution with the mobile

phase to achieve concentrations within the expected linear range (e.g., 5 - 50 µg/mL).[5][6]

3.3.4. Sample Preparation (from Pharmaceutical Formulation)

For tablets or capsules, accurately weigh and finely powder a representative number of

units.

Transfer a quantity of the powder equivalent to a known amount of Cefteram into a

volumetric flask.

Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete

dissolution, and then dilute to volume with the mobile phase.
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Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Protocol Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Cefteram.
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Caption: General workflow for the HPLC analysis of Cefteram.

Method Validation
For routine use, the analytical method should be validated according to the International

Council for Harmonisation (ICH) guidelines. The validation parameters to be assessed are

summarized in Table 2.

Table 2: Method Validation Parameters
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Parameter Description
Acceptance Criteria
(Typical)

Specificity

The ability to assess the

analyte unequivocally in the

presence of components that

may be expected to be

present.

The peak for Cefteram should

be well-resolved from other

peaks.

Linearity

The ability to obtain test results

that are directly proportional to

the concentration of the

analyte.

Correlation coefficient (r²) ≥

0.999.

Range

The interval between the upper

and lower concentrations of

the analyte in the sample for

which the method has been

demonstrated to have a

suitable level of precision,

accuracy, and linearity.

Typically 80-120% of the test

concentration.

Accuracy

The closeness of the test

results obtained by the method

to the true value.

Recovery should be within 98-

102%.

Precision

The degree of agreement

among individual test results

when the method is applied

repeatedly to multiple

samplings of a homogeneous

sample.

Relative Standard Deviation

(RSD) ≤ 2%.

Limit of Detection (LOD)

The lowest amount of analyte

in a sample that can be

detected but not necessarily

quantitated as an exact value.

Signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ) The lowest amount of analyte

in a sample that can be

quantitatively determined with

Signal-to-noise ratio of 10:1.
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suitable precision and

accuracy.

Robustness

A measure of its capacity to

remain unaffected by small,

but deliberate variations in

method parameters.

No significant change in

results with minor variations in

flow rate, pH, mobile phase

composition, etc.

Data Presentation and Analysis
The concentration of Cefteram in the samples is determined by comparing the peak area of

the sample with the peak area of the standard solutions. A calibration curve is constructed by

plotting the peak area versus the concentration of the standard solutions.

Table 3: Example Calibration Data

Concentration (µg/mL) Peak Area (arbitrary units)

5 150234

10 301567

20 603128

30 905876

40 1207543

50 1510234

The linearity of the method is assessed by the correlation coefficient (r²) of the calibration

curve. The concentration of Cefteram in the sample is calculated using the regression equation

derived from the calibration curve.

System Suitability
Before performing the analysis, the suitability of the chromatographic system should be

verified. This is typically done by injecting a standard solution multiple times. The system

suitability parameters and their typical acceptance criteria are listed in Table 4.
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Table 4: System Suitability Parameters

Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates ≥ 2000

Relative Standard Deviation (RSD) of Peak

Areas
≤ 2.0% (for replicate injections)

Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative

analysis of Cefteram in bulk and pharmaceutical dosage forms. The method is specific,

accurate, precise, and linear over a defined concentration range. Proper method validation is

essential to ensure its suitability for routine quality control analysis.

Need Custom Synthesis?
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To cite this document: BenchChem. [High-Performance Liquid Chromatography (HPLC)
Method for the Analysis of Cefteram]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193863#high-performance-liquid-chromatography-
hplc-method-for-cefteram-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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